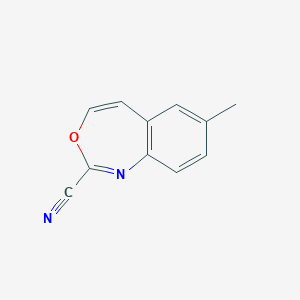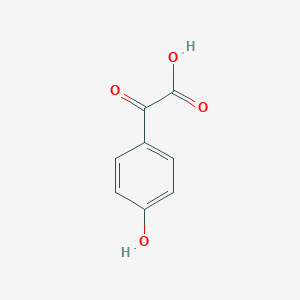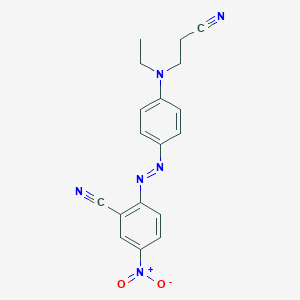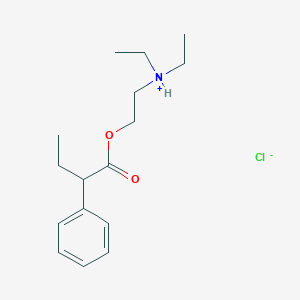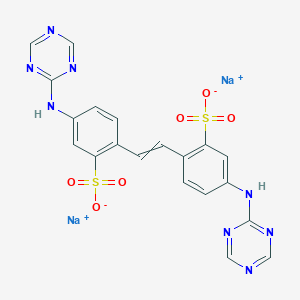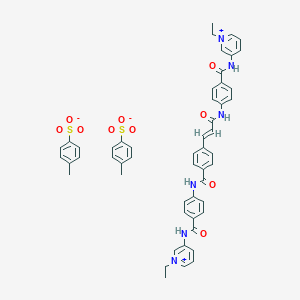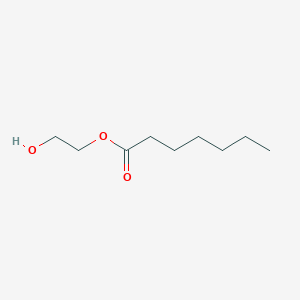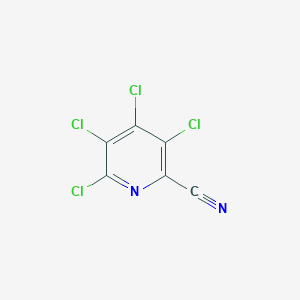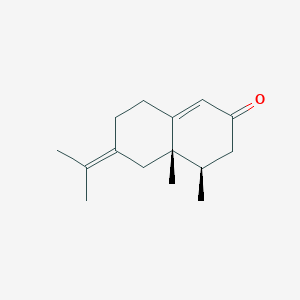
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate (PFOTS) is a fluorinated surfactant that is widely used in scientific research. PFOTS has unique physicochemical properties that make it an ideal candidate for various applications.
Scientific Research Applications
Catalytic Activity and Organic Synthesis
Cyclisation Catalysis
Trifluoromethanesulfonic (triflic) acid, a related compound, has been shown to catalyze cyclisation of homoallylic sulfonamides to pyrrolidines efficiently, indicating the potential for pentadecafluorooctyl trifluoromethanesulfonate in similar catalytic processes (Haskins & Knight, 2002).
Acylation of Alcohols
Scandium trifluoromethanesulfonate has demonstrated high catalytic activity in the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids, suggesting similar utility for pentadecafluorooctyl trifluoromethanesulfonate in enhancing reaction efficiencies (Ishihara et al., 1996).
Cross-Coupling Reactions and Natural Product Synthesis
Vinyl and Aryl Triflates
Vinyl and aryl trifluoromethanesulfonates, closely related to the compound , are used extensively in cross-coupling reactions and natural product synthesis due to their facile preparation and superior reaction selectivity (Ritter, 1993).
Chemical Property Exploration and Synthetic Applications
Novel Fluoroxy Compound Synthesis
The synthesis of trifluoromethanesulfonyl hypofluorite, a novel fluoroxy compound, by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate, highlights the reactive potential of related fluorosulfonate compounds in creating new chemical entities (Appelman & Jache, 1993).
Electrophilic Nitrating Agent
Nitric acid/trifluoromethanesulfonic (triflic) anhydride's effectiveness as a nitrating agent for aromatics underlines the chemical versatility of trifluoromethanesulfonate derivatives in organic synthesis (Olah, Reddy, & Prakash, 1992).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAJSEUQBPUVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451977 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |
CAS RN |
17352-09-9 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

